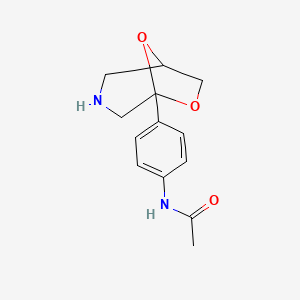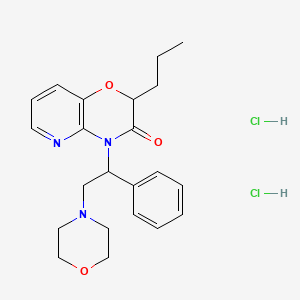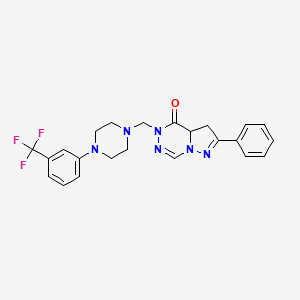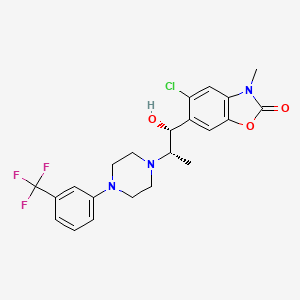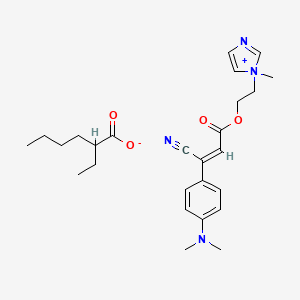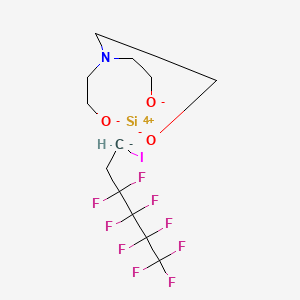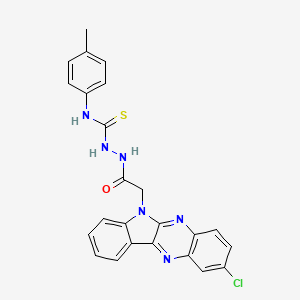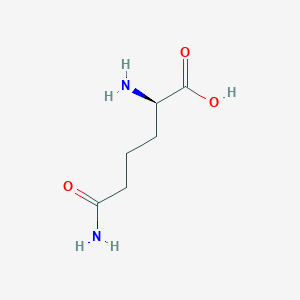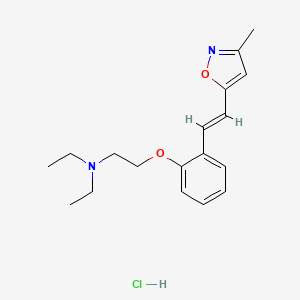
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is a complex organic compound with a molecular formula of C16H23ClN2O2. This compound is characterized by its unique structure, which includes an isoxazole ring, a phenoxy group, and an ethanamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the introduction of the phenoxy group and the ethanamine moiety. The final step involves the formation of the monohydrochloride salt.
Isoxazole Ring Formation: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group.
Ethanamine Moiety Addition: The ethanamine moiety is added through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Monohydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions result in the formation of substituted products with different functional groups.
科学的研究の応用
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study the effects of specific chemical modifications on biological systems, including enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and the study of drug-receptor interactions.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials.
作用機序
The mechanism of action of Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- can be compared with other similar compounds, such as:
Ethanamine, N,N-diethyl-2-(2-(3-methyl-5-isoxazolyl)phenoxy)-, monohydrochloride: This compound lacks the ethenyl group present in the target compound, resulting in different chemical properties and reactivity.
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride: This compound has a different substitution pattern on the phenoxy group, leading to variations in its chemical behavior and applications.
The uniqueness of Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- lies in its specific structure, which imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.
特性
CAS番号 |
139193-86-5 |
|---|---|
分子式 |
C18H25ClN2O2 |
分子量 |
336.9 g/mol |
IUPAC名 |
N,N-diethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)10-11-17-14-15(3)19-22-17;/h6-11,14H,4-5,12-13H2,1-3H3;1H/b11-10+; |
InChIキー |
MYYKVPPYIYKUKQ-ASTDGNLGSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=CC=C1/C=C/C2=CC(=NO2)C.Cl |
正規SMILES |
CCN(CC)CCOC1=CC=CC=C1C=CC2=CC(=NO2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


